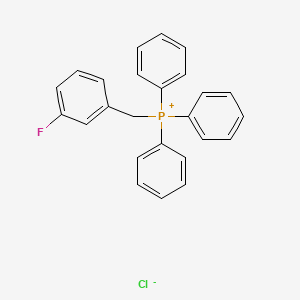

3-Fluorobenzyl triphenylphosphonium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluorobenzyl triphenylphosphonium chloride is a compound primarily synthesized for use in scientific experiments. It has a molecular weight of 406.87 .

Synthesis Analysis

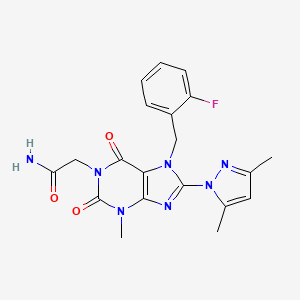

The synthesis of 3-Fluorobenzyl triphenylphosphonium chloride involves the reaction of (4-fluorobenzyl)triphenylphosphonium chloride with ruthenium(iii) chloride hydrate in the presence of hydrochloric acid in dimethyl sulfoxide . In the absence of hydrochloric acid, the reaction gives the complex [Ph3PCH2C6H4F-4][trans-RuCl4(dmso-S)2] .Molecular Structure Analysis

The structure of the compounds was characterized by IR, 1H, 13C{1H}, and 19F{1H} NMR spectroscopy, elemental analysis, and X-ray structural analysis . The crystals of the synthesized complexes contain tetrahedral (4fluorobenzyl)triphenylphosphonium cations and square centrosymmetric [Au (CN) 2 Hlg 2] – anions .Chemical Reactions Analysis

The most important use of ylides in synthesis comes from their reactions with aldehydes and ketones, which are initiated in every case by a covalent bonding of the nucleophilic alpha-carbon to the electrophilic carbonyl carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluorobenzyl triphenylphosphonium chloride include a molecular weight of 406.87 . More detailed properties were not found in the search results.Scientific Research Applications

Pharmaceuticals and Medical Research

Triphenyl phosphonium cations, such as those found in 3-Fluorobenzyl triphenylphosphonium chloride, have been used to enhance the mitochondrial antiplatelet effect of certain compounds . For example, the addition of triphenylphosphonium by a four-carbon linker to magnolol (a compound found in magnolia extract) considerably enhanced the Magnolol antiplatelet effect . This suggests potential applications in the development of new pharmaceuticals and treatments .

Organic Chemistry

In the field of organic chemistry, transition metal complexes, including those involving zirconium, have been used for various transformations of unsaturated hydrocarbons and organometallic compounds . The use of 3-Fluorobenzyl triphenylphosphonium chloride in the synthesis of these complexes could potentially enhance their efficiency and effectiveness .

Catalysis

Zirconium complexes, including those synthesized using 3-Fluorobenzyl triphenylphosphonium chloride, have been known to exhibit high catalytic activity in various chemical reactions . These include ethylene polymerization, olefin hydrogenation, and enantioselective alkylation of aromatic compounds .

Material Science

The unique properties of 3-Fluorobenzyl triphenylphosphonium chloride could potentially be leveraged in the field of material science . While specific applications are not mentioned in the sources, the compound’s reactivity and structural characteristics suggest potential uses in the synthesis of new materials .

Chromatography

While not explicitly mentioned in the sources, the chemical properties of 3-Fluorobenzyl triphenylphosphonium chloride suggest potential applications in chromatography . Its use could potentially enhance the separation and analysis of complex mixtures .

Analytical Chemistry

The structural characteristics and reactivity of 3-Fluorobenzyl triphenylphosphonium chloride suggest potential applications in analytical chemistry . It could potentially be used as a reagent or standard in various analytical methods .

Safety and Hazards

3-Fluorobenzyl triphenylphosphonium chloride is considered hazardous. It is combustible and causes severe skin burns and eye damage . It is advised to avoid contact with skin, eyes, or clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .

Mechanism of Action

Triphenylphosphonium salts are a class of compounds that have been widely used in organic synthesis due to their unique chemical properties. They are typically synthesized from the reaction of triphenylphosphine with alkyl halides .

The unique properties of triphenylphosphonium salts stem from the positive charge on the phosphorus atom, which makes these compounds excellent leaving groups in nucleophilic substitution reactions .

In addition, triphenylphosphonium salts have been used as phase-transfer catalysts in organic reactions . These compounds can facilitate the transfer of a reactant from one phase to another, increasing the rate of reaction .

properties

IUPAC Name |

(3-fluorophenyl)methyl-triphenylphosphanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FP.ClH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMMJIKCTCQTPY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClFP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorobenzyl triphenylphosphonium chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Bromophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2554340.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2554347.png)

![6-[5-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2554354.png)

![5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2554360.png)

![4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid](/img/structure/B2554361.png)

![2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2554362.png)